molecular formula C11H12N2O2 B12119864 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one

Katalognummer: B12119864
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: HCWXFJRNUPKVOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-8-methoxy-2,3-dihydro-1H-1,5-benzodiazepin-2-one with N-chlorosuccinimide, leading to the formation of 3-chloro and 3,3-dichloro derivatives . Another method involves the use of sulfuryl chloride, which results in the formation of 4-chloromethyl and 3,3-dichloro-4-methyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    N-chlorosuccinimide: Used for chlorination reactions.

    Sulfuryl chloride: Another reagent for chlorination, leading to different chlorinated products.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties, such as anxiolytic and sedative effects.

Wirkmechanismus

The exact mechanism of action of 2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is not well-documented. like other benzodiazepines, it is likely to interact with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dihydro-8-methoxy-4-methyl-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

8-methoxy-4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C11H12N2O2/c1-7-5-11(14)13-10-6-8(15-2)3-4-9(10)12-7/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI-Schlüssel

HCWXFJRNUPKVOP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C(C=C2)OC)NC(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.